molecular formula C10H10N4 B2982801 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine CAS No. 2176201-24-2

6-methyl-N-(pyridin-2-yl)pyrazin-2-amine

Cat. No.: B2982801
CAS No.: 2176201-24-2
M. Wt: 186.218
InChI Key: GNCFWCKRVUKCNL-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-2-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyrazine ring substituted with a methyl group and a pyridin-2-yl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been synthesized via C–C bond cleavage promoted by I2 and TBHP

Cellular Effects

The cellular effects of this compound are also not fully known. It has been suggested that this compound may have potential effects on suppressing the production of collagen in vitro

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that this compound can form via C–C bond cleavage promoted by I2 and TBHP

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine typically involves the reaction of 2-aminopyridine with 6-methylpyrazine-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pyridin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrazine derivatives.

Scientific Research Applications

6-methyl-N-(pyridin-2-yl)pyrazin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrazin-2-amine: Similar structure but lacks the methyl group.

    6-methyl-N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but with the pyridinyl group at a different position.

    2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a quinazoline ring instead of a pyrazine ring.

Uniqueness

6-methyl-N-(pyridin-2-yl)pyrazin-2-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group on the pyrazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-methyl-N-pyridin-2-ylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-6-11-7-10(13-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCFWCKRVUKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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